Cas no 1339885-11-8 ((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine structure
1339885-11-8 structure
商品名:(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine
CAS番号:1339885-11-8
MF:C11H11BrN2S
メガワット:283.187440156937
CID:5168755
PubChem ID:62758358

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

    • [(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
    • [(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
    • 5-Thiazolemethanamine, N-[(2-bromophenyl)methyl]-
    • (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine
    • インチ: 1S/C11H11BrN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2
    • InChIKey: YCEOCNFFOQMOLV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1CNCC1=CN=CS1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 53.2

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-160817-0.5g
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
0.5g
$713.0 2023-06-04
Enamine
EN300-160817-0.25g
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
0.25g
$683.0 2023-06-04
Enamine
EN300-160817-5.0g
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
5g
$2152.0 2023-06-04
Enamine
EN300-160817-500mg
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
500mg
$535.0 2023-09-23
Enamine
EN300-160817-1000mg
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
1000mg
$557.0 2023-09-23
Enamine
EN300-160817-2500mg
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
2500mg
$1089.0 2023-09-23
Enamine
EN300-160817-1.0g
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
1g
$743.0 2023-06-04
Enamine
EN300-160817-0.05g
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
0.05g
$624.0 2023-06-04
Enamine
EN300-160817-2.5g
[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine
1339885-11-8
2.5g
$1454.0 2023-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002175-1g
[(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine
1339885-11-8 95%
1g
¥3717.0 2023-04-03

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 関連文献

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamineに関する追加情報

Comprehensive Overview of (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS No. 1339885-11-8)

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine, with the CAS number 1339885-11-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a 2-bromophenyl group and a 1,3-thiazol-5-yl moiety, linked via a methylamine bridge. Its structural complexity and functional groups make it a promising candidate for various applications, particularly in drug discovery and material science.

The compound's 2-bromophenyl component is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule. Meanwhile, the 1,3-thiazol-5-yl group is a heterocyclic ring often found in bioactive molecules, contributing to its potential pharmacological activity. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and ligands in medicinal chemistry.

In recent years, the demand for highly functionalized amines like (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine has surged due to their versatility in synthesizing targeted therapeutics. This aligns with the growing trend in precision medicine, where compounds with specific structural motifs are designed to interact with biological targets selectively. The compound's CAS 1339885-11-8 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge research.

From a synthetic chemistry perspective, the compound's bromine substituent offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in creating derivatives for structure-activity relationship (SAR) studies. Additionally, the thiazole ring is a common pharmacophore in antimicrobial and anti-inflammatory agents, making this compound a valuable intermediate in drug development pipelines.

Environmental and regulatory considerations are also critical when discussing (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine. While not classified as hazardous, its handling requires standard laboratory safety protocols. The compound's stability under various conditions (e.g., pH, temperature) is a topic of interest for industrial-scale applications, particularly in green chemistry initiatives aiming to reduce waste and improve synthetic efficiency.

In the context of AI-driven drug discovery, CAS 1339885-11-8 has been featured in computational studies predicting its binding affinity to specific protein targets. This highlights its potential in virtual screening and molecular docking workflows, which are increasingly popular among researchers leveraging machine learning for accelerated compound optimization.

Market trends indicate a rising interest in custom synthesis of such niche compounds, driven by the pharmaceutical industry's need for novel scaffolds. Suppliers and contract research organizations (CROs) often list (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine in their catalogs, catering to the demand for high-purity intermediates. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring its suitability for downstream applications.

In summary, (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine (CAS 1339885-11-8) represents a compelling case study in modern chemical research. Its multifaceted applications—from drug discovery to materials science—underscore the importance of specialized intermediates in advancing scientific innovation. As the field evolves, this compound is likely to remain a focal point for both academic and industrial investigations.

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